Home > Products > Screening Compounds P110330 > des-His1-[Glu9]-Glucagon (1-29) amide
des-His1-[Glu9]-Glucagon (1-29) amide -

des-His1-[Glu9]-Glucagon (1-29) amide

Catalog Number: EVT-10918076
CAS Number:
Molecular Formula: C148H221N41O47S
Molecular Weight: 3358.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of glucagon, a hormone that plays a critical role in glucose metabolism. This compound acts as a glucagon receptor antagonist, inhibiting the effects of glucagon in various biological systems. It has been characterized for its ability to block glucagon-induced hyperglycemia and enhance insulin release, making it a subject of interest in diabetes research.

Source

Des-His1-[Glu9]-Glucagon (1-29) amide is commercially available from several suppliers, including Tocris Bioscience and Elabscience, where it is typically sold as a lyophilized powder for research purposes. The product is noted for its high purity, often exceeding 95% .

Classification

This compound belongs to the class of peptide hormones and is specifically categorized as a glucagon receptor antagonist. Its pharmacological classification highlights its potential therapeutic applications in managing conditions related to glucagon signaling, such as diabetes mellitus.

Synthesis Analysis

Methods

Des-His1-[Glu9]-Glucagon (1-29) amide is synthesized through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves:

  1. Coupling Reactions: Amino acids are activated and coupled to the growing peptide chain using coupling reagents.
  2. Deprotection Steps: Protective groups on the amino acids are removed at specific stages to allow for further reactions.
  3. Cleavage from Support: Once the desired sequence is achieved, the peptide is cleaved from the solid support and purified, often through high-performance liquid chromatography.

Technical Details

The molecular formula of des-His1-[Glu9]-Glucagon (1-29) amide is C148H221N41O47S, with a calculated molecular weight of approximately 3358.72 g/mol . The purity and structural integrity are confirmed through analytical techniques such as mass spectrometry and HPLC.

Molecular Structure Analysis

Structure

The structure of des-His1-[Glu9]-Glucagon (1-29) amide consists of 29 amino acid residues, where specific substitutions at positions 1 (removal of histidine) and 9 (substitution with glutamic acid) define its unique properties compared to native glucagon. The sequence is as follows:

  • One Letter Code: SQGTFTSEYSKYLDSRRAQDFVQWLMNT-NH2
  • Three Letter Code: Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH2 .

Data

The compound exhibits specific conformational characteristics that influence its binding affinity and activity at the glucagon receptor, which are crucial for its function as an antagonist.

Chemical Reactions Analysis

Reactions

Des-His1-[Glu9]-Glucagon (1-29) amide primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to glucagon receptors on hepatocytes, which leads to inhibition of adenylyl cyclase activation—a key step in glucagon signaling pathways.

Technical Details

Studies have shown that des-His1-[Glu9]-Glucagon (1-29) amide binds to hepatocytes via a single first-order process, contrasting with glucagon's dual binding kinetics. This unique interaction profile suggests that the antagonist does not promote the necessary conformational changes required for receptor activation .

Mechanism of Action

Process

Des-His1-[Glu9]-Glucagon (1-29) amide functions by competitively inhibiting the binding of glucagon to its receptor. This blockade prevents the subsequent activation of adenylyl cyclase, thereby reducing cyclic adenosine monophosphate levels and inhibiting glucose release from the liver.

Data

Research indicates that this compound effectively lowers blood glucose levels in diabetic models by counteracting glucagon's hyperglycemic effects without affecting glycogenolysis . The antagonist's potency is quantified with a pA2 value of 7.2, indicating its effectiveness in inhibiting glucagon-induced responses .

Physical and Chemical Properties Analysis

Physical Properties

Des-His1-[Glu9]-Glucagon (1-29) amide appears as a lyophilized powder that must be stored at -20°C to maintain stability .

Chemical Properties

The compound's solubility and stability are influenced by its peptide nature, which generally exhibits good stability under physiological conditions but may require careful handling during experimental procedures.

Relevant Data or Analyses

The compound has been characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity.

Applications

Scientific Uses

Des-His1-[Glu9]-Glucagon (1-29) amide has significant potential in scientific research, particularly in studies related to diabetes management and metabolic disorders. Its role as a glucagon receptor antagonist makes it valuable for:

  • Investigating mechanisms of insulin secretion.
  • Understanding glucagon signaling pathways.
  • Developing therapeutic strategies for conditions characterized by excessive glucagon activity, such as type 2 diabetes.
Mechanistic Pharmacology of Glucagon Receptor Antagonism

Allosteric Modulation of Glucagon Receptor Conformational Dynamics

des-His¹-[Glu⁹]-Glucagon (1-29) amide functions as a glucagon receptor antagonist through targeted modifications that fundamentally alter glucagon receptor (GCGR) conformational dynamics. The deletion of the N-terminal histidine residue (His¹) combined with the substitution of aspartic acid with glutamic acid at position 9 (Glu⁹) creates a molecule that binds the glucagon receptor without inducing the conformational changes required for receptor activation. This engineered antagonism stems from the analog's inability to stabilize the active receptor conformation necessary for G-protein coupling, as confirmed through comparative kinetic binding studies with native glucagon [1] [4].

Radioligand binding analyses reveal distinctive kinetic behaviors: Native glucagon associates with hepatocyte glucagon receptors via a biphasic binding process indicative of multi-step conformational transitions, whereas des-His¹-[Glu⁹]-Glucagon (1-29) amide binding follows a simple monophasic association pattern. This kinetic simplification directly demonstrates the antagonist's failure to induce or stabilize the high-affinity ternary complex (agonist-receptor-G protein) essential for signal transduction. The monophasic dissociation of the antagonist further contrasts with glucagon's complex dissociation profile, supporting a model where the analog binds but prevents the sequential receptor adjustments that enable intracellular signaling [1].

GTP-Independent Receptor Binding and Adenylyl Cyclase Inhibition

A defining characteristic of des-His¹-[Glu⁹]-Glucagon (1-29) amide is its independence from guanosine triphosphate (GTP)-modulated binding, a hallmark feature distinguishing its antagonistic mechanism from agonist-receptor interactions. In permeabilized hepatocyte systems, native glucagon binding and its subsequent activation of adenylyl cyclase are potently regulated by GTP and Mg²⁺ concentrations. Glucagon binding affinity decreases significantly in the presence of GTP, reflecting agonist-induced receptor-G protein coupling that is GTP-sensitive. Conversely, the binding kinetics and affinity of des-His¹-[Glu⁹]-Glucagon (1-29) amide remain unchanged upon GTP addition or Mg²⁺ depletion [1] [4].

Table 1: Modulation of Ligand-Receptor Interactions by GTP and Mg²⁺

LigandGTP Effect on BindingMg²⁺ Requirement for BindingEffect on Adenylyl Cyclase
Native GlucagonMarked decrease in affinityEssential for high-affinity bindingPotent stimulation
des-His¹-[Glu⁹]-Glucagon (1-29) amideNo significant effectNo significant effectNo stimulation (Inhibition of glucagon-induced activation)

This GTP independence provides critical mechanistic evidence that the antagonist binds glucagon receptors without promoting productive engagement with stimulatory G-proteins (Gₛ). Consequently, while occupying the receptor binding site, it sterically hinders glucagon binding and prevents the GTP-dependent activation of adenylyl cyclase, the enzyme responsible for cyclic adenosine monophosphate (cAMP) production. This blockade results in the complete inhibition of glucagon-triggered cAMP accumulation, a primary second messenger mediating glucagon's hyperglycemic effects [1] [4].

pA₂ Quantification and Competitive Antagonism in Rat Liver Membranes

The antagonistic potency of des-His¹-[Glu⁹]-Glucagon (1-29) amide has been rigorously quantified using Schild analysis in isolated rat liver membrane preparations. This compound exhibits competitive antagonism against glucagon, characterized by a pA₂ value of 7.2. This value indicates the negative logarithm of the molar antagonist concentration required to reduce the agonist (glucagon) effect by twofold, signifying high potency in blocking glucagon receptor signaling [2] [3] [5].

Binding isotherms generated at equilibrium demonstrate that des-His¹-[Glu⁹]-Glucagon (1-29) amide binds to intact hepatocytes according to a single, high-affinity binding site model. This contrasts sharply with glucagon, which exhibits complex binding to two distinct affinity states under the same conditions. The antagonist's simplified, monophasic binding isotherm reflects exclusive occupancy of the receptor without inducing the conformational heterogeneity typically associated with agonist-induced receptor activation states. The concentration-dependent rightward shifts observed in glucagon dose-response curves for cAMP production, without suppression of the maximal response, further confirm its competitive antagonistic profile [1] [3].

Table 2: Binding and Antagonistic Parameters of des-His¹-[Glu⁹]-Glucagon (1-29) amide

ParameterValueExperimental SystemSignificance
pA₂7.2Rat liver membranesHigh potency competitive antagonism
Apparent KDSubmicromolar range (Specific value not always reported)Intact rat hepatocytesHigh receptor binding affinity
Binding Isotherm ProfileSingle, monophasicIntact rat hepatocytesBinds a single receptor population without inducing multiple affinity states
IC₅₀ for Glucagon-Induced AC Inhibition~63 nM (Calculated from pA₂)Rat liver membranesEffective concentration for functional blockade

Impact on Intracellular Second Messenger Systems (Cyclic Adenosine Monophosphate, Inositol Phospholipids)

des-His¹-[Glu⁹]-Glucagon (1-29) amide exerts a multifaceted influence on glucagon receptor-mediated intracellular signaling cascades. Its primary and most extensively documented effect is the potent and selective inhibition of glucagon-stimulated cyclic adenosine monophosphate (cAMP) accumulation. By preventing glucagon receptor coupling to Gₛ proteins, the antagonist effectively blocks agonist-induced activation of adenylyl cyclase. This abolishes the surge in intracellular cAMP levels that normally activates protein kinase A, leading to the downstream metabolic events like glycogenolysis and gluconeogenesis [1] [4].

Beyond cAMP blockade, evidence suggests a capacity of this antagonist to modulate phospholipase C-mediated pathways under specific conditions. While devoid of intrinsic agonist activity on phospholipase C, binding studies coupled with functional assays indicate that receptor occupancy by des-His¹-[Glu⁹]-Glucagon (1-29) amide can stimulate the breakdown of inositol phospholipids in some experimental systems [3]. This suggests a potential, albeit limited, ability to engage certain G-protein subtypes (e.g., Gq) or β-arrestin pathways upon receptor binding, without provoking the full spectrum of glucagon's metabolic actions. However, this phospholipase C activation appears context-dependent and is not universally observed as a primary mechanism. Crucially, the antagonist completely lacks the ability to stimulate adenylyl cyclase, affirming its pure antagonistic profile on the canonical glucagon-cAMP pathway [1] [3] [4]. This differential impact on second messengers—strong inhibition of cAMP versus potential weak or conditional stimulation of inositol phospholipid turnover—highlights a complex, pathway-selective modulation downstream of the occupied glucagon receptor.

Properties

Product Name

des-His1-[Glu9]-Glucagon (1-29) amide

IUPAC Name

5-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C148H221N41O47S

Molecular Weight

3358.7 g/mol

InChI

InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)

InChI Key

RVXSASLSNHDASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.